5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[4,3-c]pyridine core
Properties
IUPAC Name |
5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-27-11-6-9-21-19(25)16-13-23(10-12-28-2)14-17-18(16)22-24(20(17)26)15-7-4-3-5-8-15/h3-5,7-8,13-14H,6,9-12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGWXVMQYNGJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the 2-methoxyethyl and 3-methoxypropyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-c]pyridine derivatives. Compared to these, 5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Some similar compounds are:
- 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 2-(methoxymethyl)pyridine
Biological Activity
The compound 5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a member of the pyrazolo[4,3-c]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound features a pyrazolo[4,3-c]pyridine core with substituents that enhance its biological activity. The molecular formula is with a molecular weight of approximately 344.42 g/mol. The compound exhibits properties typical of heterocyclic compounds, which are often associated with significant bioactivity.
Anticancer Activity
Recent research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit notable anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro assays demonstrated that certain analogs significantly reduced viability in cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.3 to 24 µM .
Table 1: Anticancer Activity of Pyrazolo[4,3-c]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5i | MCF-7 | 0.3 | EGFR/VGFR2 inhibition |
| Compound X | HCT116 | 7.60 | Induction of apoptosis |
| Compound Y | HePG-2 | 24 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of pyrazolo[4,3-c]pyridine derivatives has also been explored. Compounds have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes required for microbial growth.
Antioxidant Activity
Some studies report moderate antioxidant activity for related compounds in the pyrazolo series. For example, one derivative exhibited an IC50 value of 194.06 µg/mL in DPPH radical scavenging assays, indicating its potential to mitigate oxidative stress-related damage .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.
- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a critical feature that enhances their therapeutic potential.
- Cell Cycle Disruption : By interfering with normal cell cycle regulation, these compounds can effectively halt tumor growth.
Case Studies
- Study on MCF-7 Cells : A recent study evaluated the effects of a pyrazolo derivative on MCF-7 cells and found significant reductions in cell viability alongside increased markers for apoptosis such as caspase activation.
- Antimicrobial Evaluation : Another study tested several pyrazolo derivatives against E. coli and S. aureus, revealing promising antibacterial activity with minimum inhibitory concentrations (MIC) below 50 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
